molecular formula C7H13N B1443058 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane CAS No. 943516-54-9

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B1443058
CAS No.: 943516-54-9
M. Wt: 111.18 g/mol
InChI Key: BGOMFPZIMJCRDV-UHFFFAOYSA-N
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Description

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane is a nitrogen-containing heterocycle . It is a crucial component in several antiviral medications, such as boceprevir and pf-07321332 . The compound has a molecular weight of 111.19 .


Synthesis Analysis

The synthesis of this compound involves an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . The synthesis starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate . This is followed by an alkaline reaction in anhydrous THF, combining the intermediate with N,N’-Bis (p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .


Molecular Structure Analysis

The linear formula of this compound is C7H13N . The InChI code is 1S/C7H13N/c1-7(2)5-3-8-4-6(5)7/h5-6,8H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of bromoacetyl bromide with 3-methyl-2-butenol to yield bromoacetate, followed by an alkaline reaction to form alpha-diazoacetate . The alpha-diazoacetate then undergoes intramolecular cyclopropanation via Ru (II) catalysis .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Conformational Insights

Research has elucidated the gas-phase structures of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane and its isomers. The studies, employing gas electron diffraction combined with the Monte Carlo method, have revealed the existence of stable conformations. The 6,6-dimethyl isomer, in particular, maintains a stable conformation with a planar 5-ring at 50 °C. Theoretical calculations underscore the isomer's relative stability, with energy differences between the 6,6-dimethyl and 3,3-dimethyl isomers ranging between 3-5 kcal/mol. These findings are supported by natural bond orbitals (NBO), atoms in molecules (AIM), and interacting quantum atoms (IQA) analyses, offering a comprehensive understanding of the structure's stability and bonding properties (Vishnevskiy et al., 2015).

Chemical Synthesis and Applications

Framework for Asymmetric Synthesis

Azabicyclo[3.1.0]hexane-1-ols serve as crucial intermediates in the asymmetric synthesis of pharmacologically active products. These compounds, derived from amino acid derivatives via Ti(IV)-mediated cyclopropanation, exhibit remarkable versatility. They undergo selective rearrangement, leading to pyrrolidinones, or ring-opening reactions producing optically active dihydropyridinones and chiral tricyclopiperidinones through radical processes (Jida et al., 2007).

Synthesis of Tris- and Monoprotected Derivatives

The chemical compound facilitates the synthesis of derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons. This synthesis involves intramolecular reductive cyclopropanation, leading to enantiomerically pure compounds with specific endo/exo ratios. The process is complemented by palladium-catalyzed hydrogenative deprotection under acidic conditions, yielding high yields of unprotected bicyclic amines. The structural integrity of the compounds is confirmed by X-ray crystal structure analyses, which also reveal common boat conformations for the skeletons (Gensini et al., 2002).

Biological Activity and Pharmaceutical Applications

Unlocking Conformational Rigidity

The compound has been instrumental in the design and synthesis of conformationally rigid analogues for opioid receptor antagonists. These analogues, with the 3-azabicyclo[3.1.0]hexane core, provide critical insights into the active conformation of opioid receptor antagonists. The structurally rigid compounds demonstrate potencies comparable or superior to their flexible counterparts, emphasizing the importance of the 3-hydroxyphenyl group's equatorial orientation for their antagonist properties (Runyon et al., 2016).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H317, which indicates that it may cause an allergic skin reaction, and H319, which means it causes serious eye irritation . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane plays a significant role in biochemical reactions, particularly in the synthesis of antiviral medications. It interacts with several enzymes and proteins, including protease inhibitors. For instance, in the production of boceprevir, a well-known protease inhibitor for the hepatitis C virus, this compound is a key component . The nature of these interactions involves the inhibition of viral proteases, which are essential for the replication of the virus.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In antiviral medications, this compound helps inhibit the replication of viruses by targeting specific viral enzymes. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting the overall function of infected cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with viral proteases. By binding to the active site of these enzymes, it inhibits their activity, preventing the cleavage of viral polyproteins into functional units necessary for viral replication. This inhibition disrupts the viral life cycle, reducing the viral load in infected cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time The compound’s stability and degradation are crucial factors in its effectivenessIn vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of viral replication .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to drug metabolism. It interacts with enzymes such as cytochrome P450, which play a crucial role in the biotransformation of drugs. These interactions can affect metabolic flux and metabolite levels, influencing the overall pharmacokinetics and pharmacodynamics of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells. Once inside, it can accumulate in specific tissues, depending on its affinity for certain cellular components. These interactions can affect the localization and accumulation of the compound, influencing its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with viral proteases and other biomolecules, ensuring its effectiveness in inhibiting viral replication .

Properties

IUPAC Name

6,6-dimethyl-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(2)5-3-8-4-6(5)7/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOMFPZIMJCRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712413
Record name 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943516-54-9
Record name 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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